N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core linked to a benzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of an indole derivative with a benzohydrazide. One common method involves the reaction of 1-ethyl-2-oxo-1,2-dihydroindole-3-carbaldehyde with benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or benzohydrazide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted indole or benzohydrazide compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- N’-[(3Z)-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Uniqueness
N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific ethyl substitution on the indole core. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds with different substituents .
Properties
CAS No. |
62295-17-4 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C17H15N3O2/c1-2-20-14-11-7-6-10-13(14)15(17(20)22)18-19-16(21)12-8-4-3-5-9-12/h3-11,22H,2H2,1H3 |
InChI Key |
YNHMLACBPDBLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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